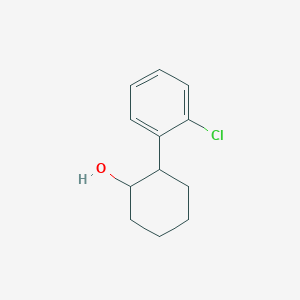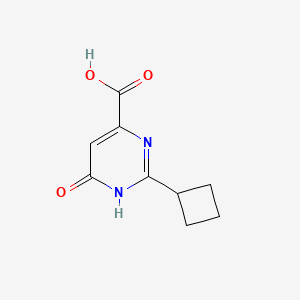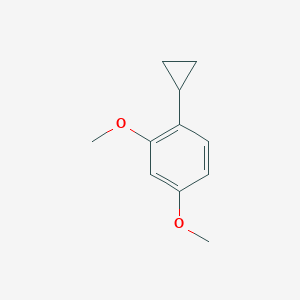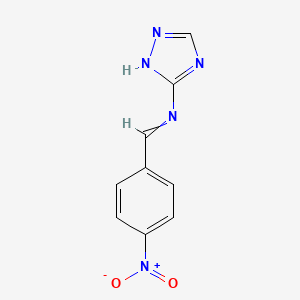
dibenzyl 4-(1H-indol-3-yl)-4,5-dihydro-3,5-isoxazoledicarboxylate 2-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ジベンジル 4-(1H-インドール-3-イル)-4,5-ジヒドロ-3,5-イソキサゾールジカルボキシレート 2-オキシドは、インドール環、ジヒドロイソキサゾール環、および2つのベンジル基を含むユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
ジベンジル 4-(1H-インドール-3-イル)-4,5-ジヒドロ-3,5-イソキサゾールジカルボキシレート 2-オキシドの合成は、通常、複数の手順を伴います。一般的な方法には、次の手順が含まれます。
インドール環の形成: インドール環は、フェニルヒドラジンとアルデヒドまたはケトンとの反応を含むフィッシャーインドール合成によって合成できます。
イソキサゾール環の形成: イソキサゾール環は、ニトリルオキシドとアルケンとの1,3-双極環状付加によって合成できます。
カップリング反応: インドール環とイソキサゾール環は、パラジウム触媒クロスカップリング反応などの適切な試薬と条件を使用して、互いに結合されます。
ベンジル化: 最終工程では、化合物をベンジル化してベンジル基を導入します。
工業生産方法
この化合物の工業生産は、高収率と高純度を確保するために、上記の合成経路の最適化を含む可能性があります。これには、連続フローリアクター、高度な精製技術、および自動化を使用して、生産プロセスをスケールアップすることが含まれます。
化学反応の分析
反応の種類
ジベンジル 4-(1H-インドール-3-イル)-4,5-ジヒドロ-3,5-イソキサゾールジカルボキシレート 2-オキシドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、追加の官能基を導入するか、または既存の官能基を変更するために酸化できます。
還元: 還元反応は、特定の官能基をより反応性が高いまたは安定した形態に変換するために使用できます。
置換: この化合物は、ある官能基が別の官能基に置き換わる置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 一般的な還元剤には、水素化リチウムアルミニウム、水素化ホウ素ナトリウム、パラジウム触媒を用いた水素ガスなどがあります。
置換: 置換反応の一般的な試薬には、ハロゲン、ハロゲン化アルキル、アミンやアルコールなどの求核剤などがあります。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりカルボン酸またはケトンが生成される場合があり、還元によりアルコールまたはアミンが生成される場合があります。
科学研究への応用
ジベンジル 4-(1H-インドール-3-イル)-4,5-ジヒドロ-3,5-イソキサゾールジカルボキシレート 2-オキシドは、科学研究にいくつかの応用があります。
医薬品化学: この化合物のユニークな構造は、特に特定の酵素や受容体を標的にするための創薬の候補として有望です。
材料科学: この化合物は、導電性や蛍光などの特定の特性を持つ新素材の開発に使用できます。
生物学的研究: この化合物は、分子レベルで生物学的プロセスと相互作用を研究するためのプローブとして使用できます。
科学的研究の応用
Dibenzyl 4-(1H-indol-3-yl)-4,5-dihydro-3,5-isoxazoledicarboxylate 2-oxide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
作用機序
ジベンジル 4-(1H-インドール-3-イル)-4,5-ジヒドロ-3,5-イソキサゾールジカルボキシレート 2-オキシドの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関係しています。この化合物の構造により、これらの標的に結合してその活性を調節することができ、さまざまな生物学的効果をもたらします。関与する正確な経路は、特定の用途と標的によって異なります。
類似化合物との比較
類似化合物
ジベンジル 4-(1H-インドール-3-イル)-4,5-ジヒドロ-1,2-オキサゾール-3,5-ジカルボキシレート 2-オキシド: この化合物は、構造が似ていますが、イソキサゾール環が異なります。
1,3,4-オキサジアゾール: これらの化合物は、類似のヘテロ環構造を持ち、生物活性で知られています。
独自性
ジベンジル 4-(1H-インドール-3-イル)-4,5-ジヒドロ-3,5-イソキサゾールジカルボキシレート 2-オキシドは、官能基と環の特定の組み合わせにより、独特の化学的および生物学的特性を持つため、ユニークです。この独自性により、さまざまな研究や産業用途に適した貴重な化合物となっています。
特性
分子式 |
C27H22N2O6 |
|---|---|
分子量 |
470.5 g/mol |
IUPAC名 |
dibenzyl 4-(1H-indol-3-yl)-2-oxido-4,5-dihydro-1,2-oxazol-2-ium-3,5-dicarboxylate |
InChI |
InChI=1S/C27H22N2O6/c30-26(33-16-18-9-3-1-4-10-18)24-23(21-15-28-22-14-8-7-13-20(21)22)25(35-29(24)32)27(31)34-17-19-11-5-2-6-12-19/h1-15,23,25,28H,16-17H2 |
InChIキー |
SHWDCEJAWMZCSA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)C2C(C(=[N+](O2)[O-])C(=O)OCC3=CC=CC=C3)C4=CNC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(9S)-1-ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B11715186.png)

![N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide](/img/structure/B11715194.png)




![[(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol](/img/structure/B11715225.png)
![{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B11715226.png)
![(2E,5E)-2-(Hydroxyimino)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11715227.png)

![1-[(1R,2S)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one](/img/structure/B11715233.png)

![N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11715243.png)
